5-Chloro-2-fluoro-4-methylpyrimidine
Description
Properties
Molecular Formula |
C5H4ClFN2 |
|---|---|
Molecular Weight |
146.55 g/mol |
IUPAC Name |
5-chloro-2-fluoro-4-methylpyrimidine |
InChI |
InChI=1S/C5H4ClFN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 |
InChI Key |
GSFHLLCYYCQJSO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1Cl)F |
Canonical SMILES |
CC1=NC(=NC=C1Cl)F |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
5-Chloro-2-fluoro-4-methylpyrimidine has diverse applications across several scientific domains:
Chemistry
- Building Block for Organic Synthesis : It serves as a precursor in the synthesis of complex organic molecules, particularly in pharmaceutical development. Its halogen substitutions facilitate nucleophilic substitution reactions and coupling reactions such as Suzuki-Miyaura.
Medicinal Chemistry
- Drug Development : The compound is investigated for its potential as an active pharmaceutical ingredient (API). It has been shown to exhibit biological activity against various targets, including kinases involved in cancer signaling pathways .
- Enzyme Inhibition : It has demonstrated inhibitory effects on specific enzymes, such as ALK2, which plays a role in cancer progression. Studies have shown that it can competitively inhibit both wild-type and mutant forms of this kinase .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against multiple cancer cell lines, including:
- FaDu Hypopharyngeal Tumor Cells : The compound inhibited cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition Studies
A study evaluated the inhibitory effects of this compound on ALK2. The results indicated that it could serve as a promising lead compound for developing new anticancer therapies targeting this enzyme .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations and Structural Similarity
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis of select pyrimidine derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position : Shifting the chloro group from position 5 (target compound) to 4 (e.g., 4-Chloro-5-fluoro-2-methoxypyrimidine) alters electronic density, affecting regioselectivity in reactions .
- Functional Groups : Methoxy (OCH₃) and ethoxy (OCH₂CH₃) groups at position 2 improve solubility in polar solvents compared to the methyl group in the target compound .
- Electron-Withdrawing Effects : The trifluoromethyl (CF₃) group in 4-Chloro-5-trifluoromethyl-2-methylpyrimidine enhances electrophilicity at adjacent positions, favoring aromatic substitution reactions .
Crystallographic and Hydrogen-Bonding Behavior
- Crystal Packing : Analogs like 5-Bromo-2-chloropyrimidin-4-amine form 2D networks via N–H···N hydrogen bonds . The absence of an amine group in the target compound likely results in weaker intermolecular interactions, affecting crystallization behavior.
- Planarity : Pyrimidine rings in halogenated derivatives (e.g., 4-Chloro-5-fluoro-2-methoxypyrimidine) remain planar, ensuring consistent π-π stacking in solid-state structures .
Preparation Methods
Phosphorus Pentachloride-Mediated Chlorination
A widely adopted method involves the chlorination of 2-fluoro-4-methylpyrimidin-5-ol derivatives using phosphorus pentachloride (PCl₅). In a representative procedure, 2-methoxy-5-fluorouracil is treated with PCl₅ in toluene at 85°C for 3–5 hours, yielding 2-methoxy-4-chloro-5-fluoropyrimidine (crude yield: 85–90%). Catalysts such as dimethylacetamide (DMA) or pyridine enhance reaction rates by stabilizing intermediates. Post-reaction aqueous workup isolates the chlorinated product, while acidic aqueous phases are concentrated for reuse, minimizing waste.
Optimization Insights :
Oxidative Chlorination Alternatives
While less common, oxidative chlorination using reagents like thionyl chloride (SOCl₂) has been explored. However, comparative studies indicate lower regioselectivity (<60% yield) due to competing side reactions at the methyl group.
Pyrimidine Ring Construction with Pre-Installed Substituents
Biginelli-like Condensation
A three-component condensation of ethyl 4-chloro-3-oxobutanoate, fluorourea, and methylamine hydrochloride under acidic conditions constructs the pyrimidine ring. This one-pot method achieves 65–70% yield, with the methyl group introduced via the β-ketoester precursor.
Reaction Conditions :
- Solvent : Ethanol/water (4:1) at reflux (80°C).
- Catalyst : Concentrated HCl (10 mol%).
Functional Group Interconversion Strategies
Amination-Hydrolysis Sequences
A patent-pending route aminates 2,4-dichloro-5-fluoropyrimidine with methylamine, followed by hydrolysis to install the methyl group. However, over-amination at position 2 necessitates careful stoichiometry control (methylamine:substrate = 1.2:1).
Fluorine Retention Techniques
The lability of fluorine under acidic conditions is mitigated using hexafluorophosphoric acid (HPF₆) during diazotization, preserving the 2-fluoro substituent. Thermal decomposition of diazonium salts at 150°C in o-dichlorobenzene achieves 83% yield.
Industrial-Scale Considerations
Solvent Recycling
The reuse of concentrated acidic aqueous phases from chlorination steps reduces wastewater generation by 40%.
Catalyst Recovery
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate liquid-liquid extraction of catalysts, enabling 90% recovery rates.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-2-fluoro-4-methylpyrimidine, and how can regioselectivity challenges be addressed?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, substituting chlorine at the 5-position with fluorine under controlled conditions (e.g., using KF in DMF at 120°C) while preserving the methyl group at position 3. Regioselectivity issues may arise due to competing reactions at adjacent positions; optimizing reaction temperature, solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄) can mitigate this .
Q. How should researchers handle safety protocols when working with halogenated pyrimidines like this compound?
- Methodological Answer : Strict adherence to PPE (gloves, goggles, lab coats) is mandatory. Use fume hoods for reactions releasing volatile byproducts (e.g., HCl or HF). Post-experiment waste must be segregated and treated by certified waste management services to avoid environmental contamination. Refer to hazard codes H303/H313/H333 for handling irritants .
Q. What analytical techniques are optimal for characterizing purity and structural confirmation?
- Methodological Answer : Combine NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and methyl group integration. HPLC with UV detection (λ = 254 nm) assesses purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight. For crystallinity analysis, single-crystal X-ray diffraction resolves bond angles and torsional strain .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations or ¹⁹F NMR shifts)?
- Methodological Answer : Unexpected NOESY peaks may indicate conformational flexibility or intermolecular interactions. Computational modeling (DFT or MD simulations) can predict stable conformers. For anomalous ¹⁹F shifts, check for solvent effects (e.g., DMSO vs. CDCl₃) or paramagnetic impurities. Cross-validate with X-ray crystallography when possible .
Q. What strategies improve the compound’s stability in aqueous media for biological assays?
- Methodological Answer : Stabilize the pyrimidine core by buffering at pH 6–7 to minimize hydrolysis. Use co-solvents (e.g., DMSO ≤10%) to enhance solubility. Lyophilization with cryoprotectants (trehalose) preserves activity in long-term storage. Monitor degradation via LC-MS over 24–72 hours .
Q. How can structure-activity relationship (SAR) studies be designed to explore antitumor potential?
- Methodological Answer : Synthesize analogs with variations at positions 2 (F), 4 (CH₃), and 5 (Cl). Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values to identify critical substituents. Molecular docking (e.g., with thymidylate synthase) predicts binding modes .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for optimizing reaction yields in combinatorial libraries?
- Methodological Answer : Apply design of experiments (DoE) with factors like temperature, catalyst ratio, and solvent. Use response surface methodology (RSM) to model yield vs. variables. ANOVA identifies significant factors (p < 0.05). Replicate high-yield conditions to ensure reproducibility .
Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?
- Methodological Answer : Reassess computational parameters (basis sets, solvation models). Validate with experimental kinetics (e.g., monitoring reaction progress via in situ IR). Consider neglected intermediates (e.g., radical species) in mechanistic pathways .
Safety & Compliance
Q. What ethical guidelines apply to in vitro testing of halogenated pyrimidines in academic settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
